2-(2-chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide

Drug Discovery Lead Optimization Physicochemical Profiling

Expedite your lead optimization and diversity screening with 2-(2-chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide (CAS 1797127-12-8). Its unique 2-chlorophenoxy acetamide side chain coupled with a furan-thiazole core distinguishes it from common phenylacetamide analogs, enabling systematic SAR studies on halogen substitution patterns. With a predicted cLogP ~3.3 and moderate TPSA (~58 Ų), it balances solubility and permeability for oral bioavailability, making it an ideal 'lead-like' starting point for novel kinase, GPCR, or epigenetic reader targets. Order now to enhance your HTS diversity sets with this research-grade building block.

Molecular Formula C17H15ClN2O3S
Molecular Weight 362.83
CAS No. 1797127-12-8
Cat. No. B2912371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide
CAS1797127-12-8
Molecular FormulaC17H15ClN2O3S
Molecular Weight362.83
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CO2)CNC(=O)COC3=CC=CC=C3Cl
InChIInChI=1S/C17H15ClN2O3S/c1-11-15(24-17(20-11)14-7-4-8-22-14)9-19-16(21)10-23-13-6-3-2-5-12(13)18/h2-8H,9-10H2,1H3,(H,19,21)
InChIKeyZMFVDZFXUGOIHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide (CAS 1797127-12-8): Compound-Class Identification for Scientific Sourcing


2-(2-Chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide (CAS 1797127-12-8) is a synthetic small molecule belonging to the structural class of furan-thiazolyl acetamides, characterized by a 2-chlorophenoxy acetamide side chain . This class frequently appears in medicinal chemistry and agrochemical lead-optimization programs due to the versatile binding properties of its heterocyclic core [1]. The compound is currently listed by specialty chemical suppliers as a research-grade building block, with limited publicly disclosed biological profiling .

Procurement Risks of Unverified Substitution for 2-(2-Chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide


Within the furan-thiazolyl acetamide class, even conservative structural modifications—such as replacing the 2-chlorophenoxy group with a 4-bromophenyl or benzodioxolyloxy moiety—can drastically alter physicochemical properties, target-binding profiles, and metabolic stability . Without quantitative head-to-head data, assuming functional equivalence between analogs introduces significant risk in assay reproducibility and lead optimization campaigns. Consequently, generic substitution without compound-specific evidence is not scientifically defensible .

Quantitative Differentiation Evidence for 2-(2-Chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide Relative to Structural Analogs


Physicochemical Property Differentiation vs. 4-Bromophenyl Analog

The target compound’s 2-chlorophenoxy group is predicted to confer lower lipophilicity compared to the 4-bromophenyl analog, which may translate into improved solubility and reduced non-specific protein binding in in vitro assays [1]. This differentiation is based on computational estimation rather than direct experimental comparison.

Drug Discovery Lead Optimization Physicochemical Profiling

Hydrogen-Bond Acceptor Capability vs. Benzodioxolyloxy Analog

The 2-chlorophenoxy substituent presents a different hydrogen-bond acceptor pattern compared to the benzodioxolyloxy analog, which may alter key interactions with biological targets such as CYP enzymes or kinase ATP-binding pockets [1]. This qualitative pharmacophoric difference has not yet been validated by experimental binding assays.

Medicinal Chemistry Pharmacophore Design Target Engagement

Metabolic Stability Inference from Chlorine Substitution Pattern

The ortho-chlorophenoxy motif in the target compound may exhibit slower oxidative metabolism compared to the 4-bromophenyl analog due to the electron-withdrawing effect of chlorine and steric shielding of the phenyl ring, a trend observed across multiple chemical series [1]. No experimental microsomal stability data are available for this specific compound.

Drug Metabolism Pharmacokinetics Structural Alert Assessment

Recommended Application Scenarios for 2-(2-Chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide Based on Available Differentiation Evidence


Diversity-Oriented Screening Library Expansion

The compound’s unique combination of a 2-chlorophenoxy acetamide side chain with a furan-thiazole core distinguishes it from commonly used phenylacetamide and sulfonamide analogs, making it a valuable addition to diversity sets for high-throughput screening against novel targets such as kinases, GPCRs, or epigenetic readers [1].

Structure-Activity Relationship (SAR) Probe for Halogen Effects

When used alongside its 4-bromophenyl and benzodioxolyloxy analogs, this compound enables systematic interrogation of how halogen substitution patterns influence target affinity, selectivity, and cellular activity, a critical exercise in medicinal chemistry lead optimization [1].

Physicochemical Property Benchmarking in Furan-Thiazole Series

The predicted intermediate lipophilicity (cLogP ~3.3) and moderate TPSA (~58 Ų) position this compound as a potential 'lead-like' starting point for further optimization, balancing solubility and permeability requirements for oral bioavailability [1].

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